N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide
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Overview
Description
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a complex organic compound with a molecular formula of C24H27N5O3 and a molecular weight of 433512
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide typically involves multiple steps, starting with the formation of the furan-2-yl group, followed by the introduction of the phenylpiperazin-1-yl moiety, and finally the incorporation of the propyloxalamide group. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high purity and yield. The process may also include the use of catalysts to improve reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxo-compounds, while reduction reactions may yield hydroxylated derivatives.
Scientific Research Applications
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for studying protein interactions.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide
N1,N2-bis(furan-2-ylmethyl)oxalamide
N-[(furan-2-yl)methyl]-N-(2-phenylpiperazin-1-yl)ethanamide
Uniqueness: N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide stands out due to its specific structural features, such as the presence of the propyloxalamide group, which may confer unique chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-2-10-22-20(26)21(27)23-16-18(19-9-6-15-28-19)25-13-11-24(12-14-25)17-7-4-3-5-8-17/h3-9,15,18H,2,10-14,16H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORMJYOTFYLTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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